Viranamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viranamycin A is a natural product that belongs to the macrolide class of antibiotics. It was first isolated from the fermentation broth of Streptomyces hygroscopicus var. viridochromogenes in 1981. The compound has a unique structure consisting of a 22-membered macrolactone ring with a disaccharide side chain attached to it. Viranamycin A has been found to possess potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
Viranamycin A is primarily recognized for its antibacterial and anticancer properties. It was isolated from the culture broth of Streptomyces sp. and identified as an 18-membered macrolide related to virustomycin A and concanamycin A. The antibiotic capabilities of Viranamycin A include inhibiting the growth of P388 mouse leukemia and KB human squamous-cell-carcinoma cells, highlighting its potential in anticancer research and therapy (Hayakawa et al., 1991).
Tuberculosis Treatment
Viranamycin A is also significant in the treatment of tuberculosis, particularly in multidrug-resistant strains. Research indicates that tuberactinomycins, a family of antibiotics to which Viranamycin A belongs, are effective against Mycobacterium tuberculosis, including multidrug-resistant strains. These antibiotics target the ribosome, contributing to their efficacy in treating such infections (Maus et al., 2005).
Antimicrobial Activity
The compound's structural analysis and its involvement in antimicrobial activity are crucial in understanding its mechanisms. Studies have shown that Viranamycin A and related tuberactinomycins inhibit bacterial protein synthesis by blocking the translocation step of peptide elongation, which is vital for antimicrobial activity (Holm et al., 2016).
Resistance Development and Mechanisms
Understanding the molecular basis for the selectivity of antituberculosis compounds, including Viranamycin A, is crucial for anticipating future resistance development. Studies have identified specific rRNA residues as main determinants for phylogenetic selectivity, which can help predict and combat resistance (Akbergenov et al., 2011).
Role in Antiviral Treatments
Additionally, Viranamycin A exhibits antiviral properties. It has been identified as having inhibitory activity against various RNA and DNA viruses, indicating its potential in antiviral therapy and research (Nakagawa et al., 1980).
Propriétés
Numéro CAS |
139595-03-2 |
---|---|
Nom du produit |
Viranamycin A |
Formule moléculaire |
C41H64O13 |
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
(E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20- |
Clé InChI |
FFXNCZHMXIHYJQ-DSRXPEASSA-N |
SMILES isomérique |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
SMILES canonique |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Synonymes |
viranamycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.